molecular formula C22H29Cl2N3O B1662639 4-[4-[3-[(3R)-3-(dimethylamino)pyrrolidin-1-yl]propoxy]phenyl]benzonitrile;dihydrochloride

4-[4-[3-[(3R)-3-(dimethylamino)pyrrolidin-1-yl]propoxy]phenyl]benzonitrile;dihydrochloride

Cat. No.: B1662639
M. Wt: 422.4 g/mol
InChI Key: XFPYVTSGYYMTFS-GHVWMZMZSA-N
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Mechanism of Action

Target of Action

A 331440 dihydrochloride is a high affinity histamine H3 receptor antagonist . It binds potently and selectively to both human and rat histamine H3 receptors . The histamine H3 receptor is a presynaptic autoreceptor within the class of G protein-coupled receptors, which inhibits the release of histamine and other neurotransmitters .

Mode of Action

As an antagonist, A 331440 dihydrochloride binds to the histamine H3 receptors and blocks their activity . This prevents the normal function of these receptors, which is to inhibit the release of histamine and other neurotransmitters . As a result, the release of these neurotransmitters is enhanced .

Biochemical Pathways

The primary biochemical pathway affected by A 331440 dihydrochloride is the histaminergic signaling pathway. By blocking the histamine H3 receptors, A 331440 dihydrochloride disrupts the normal inhibitory role of these receptors, leading to increased release of histamine and other neurotransmitters . This can have various downstream effects, depending on the specific neurotransmitters involved and the physiological context.

Result of Action

In a study involving mice on a high-fat diet, A 331440 dihydrochloride was shown to reduce weight . Mice administered with A 331440 dihydrochloride at 0.5 mg/kg had no significant effect on weight, whereas 5 mg/kg decreased weight comparably to dexfenfluramine (10 mg/kg). A 331440 dihydrochloride administered at 15 mg/kg reduced weight to a level comparable to mice on the low-fat diet . The two higher doses reduced body fat and the highest dose also normalized an insulin tolerance test . These results suggest that A 331440 dihydrochloride has potential as an antiobesity agent .

Action Environment

The environment can greatly influence the action, efficacy, and stability of a drug. Factors such as temperature, pH, and the presence of other substances can all impact how a drug behaves. In the case of A 331440 dihydrochloride, one relevant environmental factor is diet. As mentioned above, the antiobesity effects of A 331440 dihydrochloride were observed in mice on a high-fat diet . This suggests that the efficacy of A 331440 dihydrochloride may be influenced by dietary factors.

Preparation Methods

The synthesis of A 331440 dihydrochloride involves several steps, starting with the preparation of the intermediate compounds. The synthetic route typically includes the following steps:

    Formation of the biphenyl intermediate: This involves the reaction of a biphenyl compound with a suitable reagent to introduce the desired functional groups.

    Introduction of the pyrrolidine moiety: The biphenyl intermediate is then reacted with a pyrrolidine derivative to form the final compound.

    Formation of the dihydrochloride salt: The final compound is treated with hydrochloric acid to form the dihydrochloride salt.

Industrial production methods for A 331440 dihydrochloride are not widely documented, but they likely follow similar synthetic routes with optimization for large-scale production.

Chemical Reactions Analysis

A 331440 dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like alkyl halides . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

A 331440 dihydrochloride has several scientific research applications, including:

Comparison with Similar Compounds

A 331440 dihydrochloride is unique in its high affinity and selectivity for histamine H3 receptors compared to other similar compounds. Some similar compounds include:

A 331440 dihydrochloride stands out due to its specific binding affinity and potential therapeutic applications in obesity management .

Properties

IUPAC Name

4-[4-[3-[(3R)-3-(dimethylamino)pyrrolidin-1-yl]propoxy]phenyl]benzonitrile;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O.2ClH/c1-24(2)21-12-14-25(17-21)13-3-15-26-22-10-8-20(9-11-22)19-6-4-18(16-23)5-7-19;;/h4-11,21H,3,12-15,17H2,1-2H3;2*1H/t21-;;/m1../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFPYVTSGYYMTFS-GHVWMZMZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1CCN(C1)CCCOC2=CC=C(C=C2)C3=CC=C(C=C3)C#N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)[C@@H]1CCN(C1)CCCOC2=CC=C(C=C2)C3=CC=C(C=C3)C#N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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